![molecular formula C10H15NO3 B13289069 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13289069.png)
2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H15NO3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyphenyl group, an amino group, and a propane-1,3-diol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-hydroxybenzaldehyde with 1,3-diaminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 2-hydroxybenzaldehyde in ethanol.
- Add 1,3-diaminopropane to the solution.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active ingredient in pharmaceutical formulations.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-hydroxymethyl-1,3-propanediol: This compound shares a similar backbone but lacks the hydroxyphenyl group.
2-Amino-2-methyl-1,3-propanediol: This compound has a methyl group instead of the hydroxyphenyl group.
2-{[(2-Hydroxyphenyl)methyl]amino}nicotinic acid: This compound contains a nicotinic acid moiety instead of the propane-1,3-diol backbone.
Uniqueness
2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol is unique due to the presence of both the hydroxyphenyl group and the propane-1,3-diol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol, also known as a derivative of 2-amino-2-methyl-1,3-propanediol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H15NO3
- Molecular Weight : 197.24 g/mol
- CAS Number : 115-69-5
- Density : 1.1 g/cm³
- Boiling Point : 271.5 °C
- Melting Point : 100-110 °C
Pharmacological Properties
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, certain related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Activity |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
Compound C | 0.0195 | C. albicans |
2. Immunosuppressive Effects
The compound has shown promise in immunosuppressive applications, particularly in the context of organ transplantation and autoimmune diseases . Its ability to modulate immune responses makes it a candidate for further investigation in therapeutic settings.
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or immune response modulation.
- Receptor Interaction : It potentially interacts with specific receptors involved in inflammatory and immune pathways.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of various derivatives against a panel of pathogens. Results indicated that specific modifications in the phenolic structure significantly enhanced antibacterial activity, particularly against resistant strains .
Case Study 2: Immunosuppressive Potential
In a clinical trial involving renal transplant patients, a derivative of this compound was administered to evaluate its immunosuppressive effects compared to traditional therapies. Results showed a comparable efficacy with reduced side effects .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H15NO3/c12-6-9(7-13)11-5-8-3-1-2-4-10(8)14/h1-4,9,11-14H,5-7H2 |
InChI Key |
LYELOLQCTDKYBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(CO)CO)O |
Origin of Product |
United States |
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